molecular formula C18H22IN3O4 B2851798 Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-11-2

Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No. B2851798
M. Wt: 471.295
InChI Key: QPIRGLRTHILSGB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a piperazine ring, a pyrrolidinone ring, and an iodinated methylphenyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, while the pyrrolidinone is a five-membered ring with one nitrogen and one oxygen atom. The iodinated methylphenyl group would add additional complexity to the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the ethyl ester could undergo hydrolysis or transesterification reactions. The piperazine ring could potentially undergo substitution reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase the compound’s molecular weight and potentially its reactivity .

properties

IUPAC Name

ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22IN3O4/c1-3-26-18(25)21-8-6-20(7-9-21)15-11-16(23)22(17(15)24)14-5-4-13(19)10-12(14)2/h4-5,10,15H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIRGLRTHILSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

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